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Compound of Interest

Compound Name: CBP-93872
Cat. No.: B1668692
Get Quote

Introduction & Mechanistic Overview

CBP-93872 is a highly potent and selective G2 checkpoint inhibitor utilized primarily in
oncology research and drug development. When cancer cells suffer DNA double-strand breaks
(DSBs) from genotoxic stress—such as ionizing radiation (IR) or platinum-based
chemotherapeutics—the ATM-NBS1-ATR-Chk1 signaling cascade is triggered to halt the cell
cycle at the G2 phase, allowing time for DNA repair[1].

Unlike broad-spectrum kinase inhibitors, CBP-93872 does not inhibit the initial sensing of DNA
damage by ATM. Instead, it specifically abrogates the maintenance of the G2 checkpoint by
blocking NBS1-mediated ATR activation[1]. This highly targeted mechanism forces p53-
deficient cancer cells (which lack the G1 checkpoint and rely exclusively on the G2 checkpoint
for survival) into premature mitosis. This results in catastrophic DNA damage accumulation and
subsequent apoptosis, providing a powerful mechanism for synthetic lethality[1][2].
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CBP-93872 selectively inhibits NBS1-mediated ATR activation, abrogating G2 checkpoint
maintenance.

Physicochemical Properties

Understanding the physicochemical properties of CBP-93872 is critical for determining the
correct solvent and storage conditions. Because it is a lipophilic small molecule, aqueous
buffers are ineffective for primary stock preparation.
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Property Value

Compound Name CBP-93872

CAS Number 67427-51-4[2]

Molecular Formula C10H15BrN20[2]

Molecular Weight 259.14 g/mol [2]

Appearance Solid powder([3]

Primary Target NBS1-mediated ATR activation[1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[3]

Protocol 1: Preparation of CBP-93872 Master Stock
(DMSO)

Causality & Best Practices: Anhydrous DMSO (=99.9% purity) is the mandatory solvent for
CBP-93872 stock preparation. Standard DMSO is highly hygroscopic and can absorb
atmospheric moisture, leading to compound hydrolysis and reduced shelf-life. Furthermore,
repeated freeze-thaw cycles compromise compound integrity by inducing micro-precipitation;
thus, immediate aliquoting into single-use volumes is required[3].

Reconstitution Volume Table

Use the following table to determine the exact volume of DMSO required to achieve your target
stock concentration[3].

Target Volume of DMSO Volume of DMSO Volume of DMSO
Concentration for 1 mg for 5 mg for 10 mg

1mM 3.8589 mL 19.2946 mL 38.5892 mL

5mM 0.7718 mL 3.8589 mL 7.7178 mL

10 mM 0.3859 mL 1.9295 mL 3.8589 mL

50 mM 0.0772 mL 0.3859 mL 0.7718 mL
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Step-by-Step Methodology

o Equilibration: Allow the sealed CBP-93872 vial to equilibrate to room temperature for at least
30 minutes before opening.

o Reasoning: Opening a cold vial causes immediate atmospheric moisture condensation on
the powder, which degrades the compound over time.

o Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to ensure all powder is
collected at the bottom of the tube.

e Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired
concentration (e.g., add 77.2 pL to 1 mg of powder for a 50 mM stock).

e Homogenization: Vortex the solution vigorously for 30—60 seconds. If particulate matter
remains, sonicate in a room-temperature water bath for 2—5 minutes.

o Self-Validation Check: Hold the vial against a light source. The solution must be
completely clear. Any persistent turbidity indicates incomplete dissolution and requires
further sonication.

» Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 10—20 pL) in
amber microcentrifuge tubes to protect the compound from light degradation. Store
immediately at -80°C. Under these conditions, the stock is stable for up to 1 year[3].

Protocol 2: In Vitro Cell Treatment Workflow

Causality & Best Practices: When applying CBP-93872 to cell cultures, the final concentration
of DMSO in the culture media must strictly remain below 0.1% (v/v). Exceeding this threshold
induces solvent-mediated cytotoxicity and unintended cellular differentiation, which will
confound experimental results. CBP-93872 is typically efficacious at working concentrations
ranging from 20 uM to 200 uM, depending on the specific cancer cell line (e.g., 50 uM for HT-
29 colorectal cancer cells; 200 uM for Panc-1 pancreatic cancer cells)[4].

Step-by-Step Methodology

o Cell Seeding: Seed the target p53-deficient cancer cells (e.g., HT-29) in appropriate culture
plates and allow 24 hours for adherence and logarithmic growth phase entry.
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Intermediate Dilution: Thaw a single aliquot of the CBP-93872 master stock at room
temperature. Perform an intermediate dilution in pre-warmed culture media to create a 10X
working solution.

o Reasoning: Direct addition of a high-concentration DMSO stock directly into the culture
well causes localized compound precipitation and immediate osmotic shock to the cells.

Co-Treatment Application: Add the 10X intermediate solution to the culture wells to reach the
1X final concentration (e.g., 50 uM CBP-93872). Concurrently apply the DSB-inducing agent
(e.g., 30 uM Oxaliplatin, 10 uM Cisplatin, or 10 Gy lonizing Radiation)[1][4].

Incubation: Incubate the treated cells at 37°C in a humidified 5% COz atmosphere for the
required duration (typically 24 to 72 hours)[4].

Endpoint Analysis: Harvest cells for downstream validation.

o Self-Validation Check: To confirm G2 checkpoint abrogation, perform Flow Cytometry
staining for phospho-Histone H3 (Serl10) to evaluate premature mitotic entry, or utilize
Immunoblotting to probe for reduced Chk1 phosphorylation at S345[1][4].
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1. Equilibration
Thaw CBP-93872 powder to RT

}

2. Reconstitution
Add anhydrous DMSO (e.g., 50 mM)

3. Homogenization
Vortex & Sonicate until clear

4. Storage
Aliquot & store at -80°C

5. Application
Dilute in media (<0.1% DMSO)

Click to download full resolution via product page

Step-by-step experimental workflow for CBP-93872 stock preparation and in vitro cell

treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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